molecular formula C12H15NO4 B11759464 4-Cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid

4-Cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid

Cat. No.: B11759464
M. Wt: 237.25 g/mol
InChI Key: CPTVWXPUUNKOKC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopropyl group at the 4-position, a dimethoxymethyl group at the 5-position, and a carboxylic acid group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by the introduction of the dimethoxymethyl group. The carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethoxymethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the cyclopropyl group.

    4-Cyclopropylpyridine-2-carboxylic acid: Similar but lacks the dimethoxymethyl group.

Uniqueness

4-Cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid is unique due to the presence of both the cyclopropyl and dimethoxymethyl groups. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-cyclopropyl-5-(dimethoxymethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-16-12(17-2)9-6-13-10(11(14)15)5-8(9)7-3-4-7/h5-7,12H,3-4H2,1-2H3,(H,14,15)

InChI Key

CPTVWXPUUNKOKC-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C(C=C1C2CC2)C(=O)O)OC

Origin of Product

United States

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